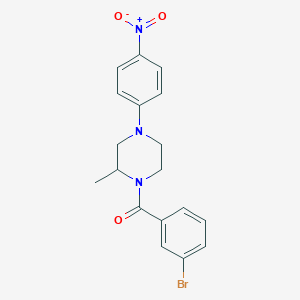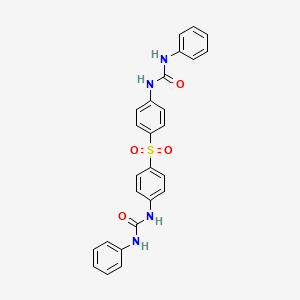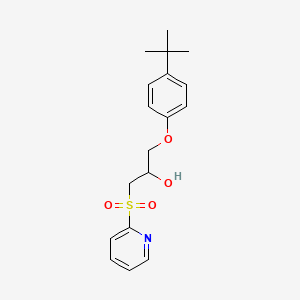
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as Bz-NiP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives, which have been shown to have various pharmacological properties. Bz-NiP has been found to be a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes.
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the inhibition of the catalytic activity of PKC. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates various target proteins, leading to their activation or inactivation. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine inhibits the catalytic activity of PKC by binding to its regulatory domain, which prevents its activation by DAG and calcium ions.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has also been shown to inhibit the growth of smooth muscle cells, which is important in the prevention of restenosis after angioplasty. In addition, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in disease pathogenesis. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is also stable in aqueous solutions, which makes it easy to handle and store. However, there are also some limitations to the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the inhibition of PKC by 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in scientific research. One area of research is the development of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine analogs with improved potency and selectivity. Another area of research is the identification of new targets of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, which may have therapeutic potential. In addition, the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in combination with other drugs may have synergistic effects, which may improve its efficacy as a therapeutic agent. Overall, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is a valuable tool for studying the role of PKC in disease pathogenesis, and its use in scientific research is likely to continue to expand in the future.
Synthesemethoden
The synthesis of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the reaction between 3-bromobenzoyl chloride and 2-methyl-4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution reaction, and the product is obtained after purification using column chromatography. The yield of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes such as cell growth, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-5-7-17(8-6-16)22(24)25)9-10-21(13)18(23)14-3-2-4-15(19)11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASZWQGPSQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)